molecular formula C4H6F3N B1504861 3-(Trifluoromethyl)azetidine CAS No. 1221349-18-3

3-(Trifluoromethyl)azetidine

Cat. No. B1504861
CAS RN: 1221349-18-3
M. Wt: 125.09 g/mol
InChI Key: YWMNMYONCOJLDA-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)azetidine” is a chemical compound with the molecular formula C4H6F3N . It has a molecular weight of 125.09200 .


Synthesis Analysis

The synthesis of azetidines, including “this compound”, has been a subject of research. One method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another approach involves the treatment of azetidine with a catalytic amount of Au(PPh3)(NTf2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C4H6F3N . The exact mass of the molecule is 125.04500 .


Chemical Reactions Analysis

Azetidines, including “this compound”, are known for their reactivity. They are used in various catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Functionalization

3-(Trifluoromethyl)azetidine and its derivatives are increasingly important in medicinal chemistry, primarily for their role as versatile building blocks. Researchers have developed various synthetic methods to create these compounds efficiently. For instance, an improved gram-scale synthesis of protected 3-haloazetidines has been established, facilitating the preparation of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018). Additionally, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into various structures like aminopropanes and oxazinanes highlights their synthetic versatility (Dao Thi et al., 2018).

Role in Medicinal Chemistry

Azetidines, including this compound, are recognized for their potential in medicinal chemistry. Their structure allows them to act as amino acid surrogates and find applications in peptidomimetic and nucleic acid chemistry. They are also useful in various catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions (Mehra, Lumb, Anand, & Kumar, 2017). Moreover, azetidines have been used to create drug-like compounds, showcasing their relevance in drug discovery (Denis et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, “3`-(Trifluoromethyl)acetophenone”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Azetidines, including “3-(Trifluoromethyl)azetidine”, have potential in various fields such as medicinal chemistry and natural products . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on further exploring these potentials and developing new synthetic strategies towards functionalized azetidines .

properties

IUPAC Name

3-(trifluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-8-2-3/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMNMYONCOJLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679130
Record name 3-(Trifluoromethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221349-18-3
Record name 3-(Trifluoromethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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